molecular formula C4H6O3 B1581602 Methyl oxirane-2-carboxylate CAS No. 4538-50-5

Methyl oxirane-2-carboxylate

Cat. No.: B1581602
CAS No.: 4538-50-5
M. Wt: 102.09 g/mol
InChI Key: YKNYRRVISWJDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Mechanism of Action

Target of Action

Methyl oxirane-2-carboxylate primarily targets carboxylic acids in biochemical reactions . Carboxylic acids play a crucial role in various biological processes, including energy production and the synthesis of important biomolecules.

Mode of Action

The compound interacts with its targets through a process known as ring-opening reaction, which is initiated by a tertiary amine . This interaction leads to the formation of β-hydroxypropyl ester . The reaction involves a series of parallel consecutive stages:

Biochemical Pathways

The ring-opening reaction of oxirane by carboxylic acid affects the synthesis of oxirane resins, composite materials, and plasticizers . It also allows the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations are key steps in the synthesis of pharmaceutical and natural products .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (102.09) and predicted density (1.246±0.06 g/cm3) suggest that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers, making it a versatile intermediate in the synthesis of various pharmaceutical and natural products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The kinetic parameters of β-hydroxypropyl ester formation were established at the temperature range 323–353 K . Furthermore, the compound’s predicted boiling point is 97.4±15.0 °C , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl oxirane-2-carboxylate can be synthesized through the epoxidation of Baylis-Hillman adducts. The process involves the use of titanium (IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -15°C . Another method involves the Sharpless epoxidation, which uses titanium (IV) isopropoxide and diethyl tartrate as catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl oxirane-2-carboxylate is unique due to its specific reactivity and the types of products it forms. Its small size and the presence of the epoxide ring make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYRRVISWJDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963378
Record name Methyl oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4538-50-5
Record name Methyl 2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4538-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiranecarboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl oxirane-2-carboxylate
Reactant of Route 2
Methyl oxirane-2-carboxylate
Reactant of Route 3
Methyl oxirane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl oxirane-2-carboxylate
Reactant of Route 5
Methyl oxirane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl oxirane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.